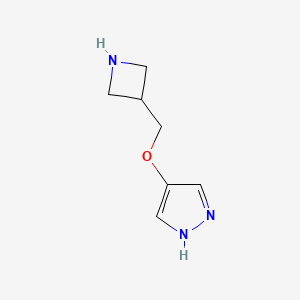

4-(Azetidin-3-ylmethoxy)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O |

|---|---|

Molecular Weight |

153.18 g/mol |

IUPAC Name |

4-(azetidin-3-ylmethoxy)-1H-pyrazole |

InChI |

InChI=1S/C7H11N3O/c1-6(2-8-1)5-11-7-3-9-10-4-7/h3-4,6,8H,1-2,5H2,(H,9,10) |

InChI Key |

MVXRMSAYIDIGHB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)COC2=CNN=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of the 4-(Azetidin-3-ylmethoxy)-1H-pyrazole Scaffold

A retrosynthetic analysis of this compound reveals several key disconnections that form the basis for designing a viable synthetic route. The primary disconnection points are the ether linkage, the pyrazole (B372694) ring, and the azetidine (B1206935) ring.

Disconnection Strategies for Pyrazole Ring Formation

The pyrazole ring is a common heterocyclic motif, and its synthesis is well-established. A primary disconnection strategy for the 4-oxy-substituted pyrazole core points to a 4-hydroxy-1H-pyrazole intermediate. The formation of the pyrazole ring itself can be achieved through several classical methods. The most common approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. chemmethod.comnih.gov For a 4-hydroxy-1H-pyrazole, a suitable precursor would be a β-ketoester with a hydroxyl or protected hydroxyl group at the α-position.

Another powerful method for pyrazole synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne. This approach offers a high degree of regiochemical control. Multicomponent reactions have also emerged as an efficient strategy for the one-pot synthesis of highly substituted pyrazoles. nih.gov

Approaches for Azetidine Ring Incorporation

The strained four-membered azetidine ring presents a greater synthetic challenge. A key disconnection of the azetidine moiety leads to acyclic precursors. A common and effective strategy for constructing the azetidine ring is the intramolecular cyclization of a γ-amino alcohol or a γ-haloamine. This typically involves the activation of the hydroxyl group as a good leaving group (e.g., tosylate or mesylate) followed by intramolecular nucleophilic substitution by the amine.

Alternatively, [2+2] cycloaddition reactions between an imine and an alkene can be employed to form the azetidine ring, although this method can sometimes suffer from issues of regioselectivity and stereoselectivity. Ring expansion of aziridines has also been explored as a route to azetidine derivatives.

Ether Linkage Formation Methodologies

The ether linkage between the pyrazole and azetidine moieties is a crucial connection. The most logical and widely used method for forming such an aryl-alkyl ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the hydroxyl group of 4-hydroxy-1H-pyrazole to form a pyrazolate anion, which then acts as a nucleophile to displace a leaving group on the azetidine side chain. The azetidine precursor would ideally be 3-(hydroxymethyl)azetidine, where the hydroxyl group is activated as a tosylate, mesylate, or a halide. The success of this reaction is highly dependent on the nature of the leaving group and the reaction conditions. masterorganicchemistry.com

Development of Synthetic Routes for this compound

Based on the retrosynthetic analysis, a multi-step synthetic pathway can be devised to prepare this compound. This typically involves the separate synthesis of the pyrazole and azetidine building blocks, followed by their coupling and final deprotection.

Multi-Step Synthesis Pathways

A plausible multi-step synthesis is outlined below, starting from commercially available precursors.

Step 1: Synthesis of 4-Hydroxy-1H-pyrazole

The synthesis of 4-hydroxy-1H-pyrazole can be achieved through various methods. One common route involves the reaction of diethyl malonate with hydrazine hydrate (B1144303) to form pyrazolidine-3,5-dione, which can then be oxidized to the desired 4-hydroxy-1H-pyrazole.

Step 2: Synthesis of N-Boc-3-(hydroxymethyl)azetidine

The synthesis of the azetidine component often begins with a commercially available precursor such as N-Boc-azetidin-3-one. Reduction of the ketone functionality, for example using sodium borohydride, yields N-Boc-3-hydroxyazetidine. Subsequent reaction with a suitable reagent can introduce the hydroxymethyl group. A more direct route involves starting with 1-Boc-azetidine-3-carboxylic acid, which can be reduced to the corresponding alcohol, N-Boc-3-(hydroxymethyl)azetidine, using a reducing agent like lithium aluminum hydride.

Step 3: Activation of the Azetidine Side Chain

To facilitate the Williamson ether synthesis, the hydroxyl group of N-Boc-3-(hydroxymethyl)azetidine must be converted into a good leaving group. A common and effective method is tosylation, achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine (B92270) or triethylamine. This yields N-Boc-3-(tosyloxymethyl)azetidine.

Step 4: Williamson Ether Synthesis

The coupling of the two key fragments is achieved through the Williamson ether synthesis. 4-Hydroxy-1H-pyrazole is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an aprotic polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN). The resulting pyrazolate anion is then reacted with N-Boc-3-(tosyloxymethyl)azetidine to form the ether linkage, yielding N-Boc-4-(azetidin-3-ylmethoxy)-1H-pyrazole.

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Yield (%) |

| 1 | Diethyl malonate, Hydrazine hydrate | - | Ethanol | Reflux | 70-80 |

| 2 | 1-Boc-azetidine-3-carboxylic acid | LiAlH4 | THF | 0 to RT | 85-95 |

| 3 | N-Boc-3-(hydroxymethyl)azetidine | TsCl, Pyridine | DCM | 0 to RT | 80-90 |

| 4 | 4-Hydroxy-1H-pyrazole, N-Boc-3-(tosyloxymethyl)azetidine | NaH | DMF | RT to 60 | 60-75 |

| 5 | N-Boc-4-(azetidin-3-ylmethoxy)-1H-pyrazole | TFA or HCl | DCM or Dioxane | 0 to RT | 90-98 |

Step 5: Deprotection

The final step in the synthesis is the removal of the N-Boc protecting group from the azetidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or with hydrochloric acid (HCl) in a solvent like dioxane or methanol. acs.orgmdpi.com This yields the final target compound, this compound.

Evaluation of Protecting Group Strategies

The choice of protecting groups is critical to the success of a multi-step synthesis, preventing unwanted side reactions and ensuring the desired transformations occur.

In the synthesis of this compound, the primary focus is on the protection of the azetidine nitrogen. The tert-butoxycarbonyl (Boc) group is a widely used and effective protecting group for amines. acs.org It is stable to a wide range of reaction conditions, including the basic conditions of the Williamson ether synthesis, and can be readily removed under mild acidic conditions that are unlikely to affect the pyrazole ring or the ether linkage.

Other potential protecting groups for the azetidine nitrogen include the benzyloxycarbonyl (Cbz) group, which can be removed by hydrogenolysis, and the trifluoroacetyl (TFA) group, which is base-labile. However, the Boc group is often preferred due to its ease of introduction and removal under conditions that are orthogonal to many other common protecting groups.

The pyrazole nitrogen can also be protected if necessary, for instance, with a tetrahydropyranyl (THP) group, which is acid-labile. However, in the proposed synthetic route, protection of the pyrazole nitrogen is likely not required as the N-H proton is less acidic than the 4-hydroxyl proton, allowing for selective deprotonation and subsequent etherification at the 4-position. Careful control of stoichiometry and reaction conditions is key to achieving this selectivity.

| Protecting Group | Functional Group | Introduction Conditions | Removal Conditions | Orthogonality with Boc |

| Boc | Amine | Boc2O, base (e.g., Et3N) | Acid (e.g., TFA, HCl) | - |

| Cbz | Amine | CbzCl, base | H2, Pd/C | Yes |

| THP | Alcohol, Amine | Dihydropyran, acid catalyst | Mild acid (e.g., p-TsOH) | No (both acid-labile) |

| Ts | Alcohol | TsCl, pyridine | Strong reducing agents | Yes |

Optimization of Reaction Conditions and Yields

The primary synthesis of this compound is logically achieved through the coupling of a 4-hydroxy-1H-pyrazole precursor with a suitably activated azetidin-3-ylmethanol. Common methods for such ether linkages include the Williamson ether synthesis and the Mitsunobu reaction. Optimization of these reactions is crucial for maximizing yield and purity while ensuring scalability.

For a Williamson ether synthesis, a typical approach involves the deprotonation of 4-hydroxy-1H-pyrazole with a suitable base, followed by reaction with an azetidin-3-ylmethyl halide or sulfonate. Key parameters for optimization include the choice of base, solvent, temperature, and the nature of the leaving group on the azetidine electrophile.

A hypothetical optimization table for this process, based on general principles, is presented below.

Table 1: Hypothetical Optimization of Williamson Ether Synthesis for this compound

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Azetidine Moiety* | Yield (%) |

|---|---|---|---|---|---|

| 1 | NaH (1.1) | THF | rt → 60 | Azetidin-3-ylmethyl bromide | 45 |

| 2 | K₂CO₃ (2.0) | DMF | 80 | Azetidin-3-ylmethyl bromide | 60 |

| 3 | Cs₂CO₃ (1.5) | DMF | 80 | Azetidin-3-ylmethyl bromide | 75 |

| 4 | NaH (1.1) | THF | rt → 60 | Azetidin-3-ylmethyl tosylate | 55 |

| 5 | Cs₂CO₃ (1.5) | DMF | 80 | Azetidin-3-ylmethyl tosylate | 85 |

*Assuming an N-protected azetidine derivative followed by deprotection.

Alternatively, the Mitsunobu reaction offers a milder method for ether formation from the corresponding alcohols. Optimization would focus on the phosphine (B1218219) and azodicarboxylate reagents. nih.govpsu.edu The use of polymer-supported triphenylphosphine (B44618) (PS-PPh₃) and 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) has been shown to improve reaction outcomes by simplifying purification and minimizing by-product formation. nih.gov

Table 2: Potential Mitsunobu Reaction Conditions for Optimization

| Entry | Phosphine | Azodicarboxylate | Solvent | Temperature (°C) |

|---|---|---|---|---|

| 1 | PPh₃ | DEAD | THF | 0 → rt |

| 2 | PPh₃ | DIAD | Toluene | 0 → rt |

| 3 | PBu₃ | ADDP | THF | 0 → rt |

| 4 | PS-PPh₃ | ADDP | DCM | 0 → rt |

Exploration of Alternative Synthetic Approaches

One-pot syntheses are highly valued for their efficiency, reducing the need for intermediate purification steps, saving time, and minimizing waste. For a molecule like this compound, a convergent one-pot strategy could be envisioned. This might involve the initial formation of the 4-hydroxypyrazole ring from precursors like β-dicarbonyl compounds and hydrazine, followed by in-situ etherification with the azetidine component without isolation of the pyrazole intermediate. Such procedures often provide excellent yields in shorter reaction times.

Green chemistry principles aim to make chemical synthesis more environmentally benign. For pyrazole synthesis, this includes using water as a solvent, employing microwave or ultrasound irradiation to reduce reaction times and energy consumption, and using biodegradable catalysts. nih.gov For the etherification step, moving away from hazardous solvents like DMF towards greener alternatives such as ionic liquids or solvent-free conditions could be explored. Catalyst-free Michael additions for N-alkylation of pyrazoles have been reported, showcasing a move towards more sustainable methods that could be adapted for O-alkylation. nih.gov

Since the azetidine-3-ylmethanol precursor is chiral, developing stereoselective methods is essential if a single enantiomer of the final product is desired. This would involve either starting with an enantiopure azetidine building block or developing a stereoselective synthesis. Asymmetric synthesis of 3-substituted azetidines can be challenging but is an active area of research. Methods often rely on chiral auxiliaries or asymmetric catalysis to control the stereochemistry of the four-membered ring.

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR), systematic modification of the pyrazole ring is a common strategy.

N-Alkylation: The unsubstituted N-H of the pyrazole ring is a prime site for modification. Alkylation can be achieved under basic conditions using alkyl halides or via acid-catalyzed methods with electrophiles like trichloroacetimidates. researchgate.netsemanticscholar.orgmdpi.com This allows for the introduction of a wide variety of alkyl and aryl groups to probe the steric and electronic requirements at this position. The regioselectivity of N-alkylation on unsymmetrical pyrazoles is an important consideration, often influenced by steric factors. researchgate.netbeilstein-journals.org

C-Halogenation and Cross-Coupling: The C4 position of the pyrazole ring is susceptible to electrophilic halogenation. researchgate.netresearchgate.netbeilstein-archives.org However, since this position is already substituted in the target molecule, derivatization would focus on other positions if accessible, or more commonly, start from a pre-functionalized pyrazole core. For instance, a 4-bromo-1H-pyrazole could be used as a starting material. The resulting halogenated pyrazoles are versatile intermediates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Mura coupling. researchgate.netnih.govmdpi.commdpi.comnih.gov This enables the introduction of various aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity for SAR studies.

Table 3: Plausible Derivatization Reactions on the Pyrazole Core

| Reaction Type | Reagents | Position Modified | Purpose in SAR |

|---|---|---|---|

| N-Alkylation | R-X, Base (e.g., NaH, K₂CO₃) | N1 | Explore impact of N1-substituent on activity |

| Halogenation | NBS, NCS, NIS | C5 (if accessible) | Introduce handle for cross-coupling |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | C5 (from 5-halo precursor) | Introduce diverse aryl/heteroaryl groups |

Substitution on the Azetidine Ring

The secondary amine within the azetidine ring of this compound is a prime site for chemical modification, offering a straightforward handle for introducing a variety of substituents. The most common transformations involve N-acylation and N-alkylation, which allow for the exploration of a wide chemical space and the establishment of structure-activity relationships.

N-Acylation: The nucleophilic nitrogen of the azetidine can be readily acylated using a range of acylating agents, such as acid chlorides, anhydrides, or by coupling with carboxylic acids. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, in the synthesis of related pyrazole derivatives, the acylation of an azetidinyl-pyrazole intermediate has been demonstrated. A general procedure involves reacting the azetidine-containing compound with an acylating agent in a suitable solvent to yield the corresponding N-acylazetidine derivative.

N-Alkylation: Reductive amination is a widely employed method for the N-alkylation of the azetidine ring. This two-step one-pot process involves the initial formation of an iminium ion intermediate by reacting the azetidine with an aldehyde or ketone, followed by in-situ reduction with a suitable reducing agent, such as sodium triacetoxyborohydride. This method is particularly useful for introducing a variety of alkyl and substituted alkyl groups. In a similar molecular framework, the heterocyclic nitrogen of a pyrazole-azetidine compound has been shown to undergo substitution reactions, including reductive amination, to introduce diverse R groups. chemicalbook.com

Another approach to N-alkylation is the direct reaction with alkyl halides. This reaction is typically performed in the presence of a base to scavenge the hydrohalic acid formed during the reaction. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side reactions.

The following table summarizes representative examples of substitutions on the azetidine ring of analogous pyrazole-azetidine scaffolds found in the literature.

| Reactant | Reagent | Reaction Type | Product |

|---|---|---|---|

| 3-(1H-Pyrazol-4-yl)azetidine | Acetyl Chloride | N-Acylation | 1-(3-(1H-Pyrazol-4-yl)azetidin-1-yl)ethan-1-one |

| 3-(1H-Pyrazol-4-yl)azetidine | Acetone, Sodium Triacetoxyborohydride | N-Alkylation (Reductive Amination) | 3-(1-Isopropyl-1H-pyrazol-4-yl)azetidine |

| 3-(1H-Pyrazol-4-yl)azetidine | Benzyl Bromide, Potassium Carbonate | N-Alkylation | 1-Benzyl-3-(1H-pyrazol-4-yl)azetidine |

Alterations at the Methoxy (B1213986) Linker

Modifications to the methoxy linker in this compound present a greater synthetic challenge compared to substitutions on the azetidine ring. The ether bond is generally stable, and its cleavage requires harsh reaction conditions that may not be compatible with the pyrazole and azetidine rings. However, strategic alterations can be envisioned to modulate the spacing and flexibility between the pyrazole and azetidine moieties.

Ether Cleavage: The cleavage of the ether linkage would result in the formation of 4-hydroxy-1H-pyrazole and 3-(hydroxymethyl)azetidine. This transformation typically requires strong acids or Lewis acids. For instance, boron tribromide (BBr₃) is a common reagent for the cleavage of methyl ethers. However, the use of such strong reagents could lead to undesired side reactions on the heterocyclic rings. Milder methods for ether cleavage are continuously being developed, but their applicability to this specific substrate would need to be experimentally verified.

Homologation and Modification: A more feasible approach to altering the linker involves the synthesis of analogs with different linker lengths or compositions from the ground up, rather than modifying the existing methoxy group. For example, starting from 3-(chloromethyl)azetidine (B12835168) derivatives and 1H-pyrazol-4-ol, linkers of varying lengths could be introduced by employing dihaloalkanes of different chain lengths in a Williamson ether synthesis.

Another theoretical approach could involve the oxidation of the methylene (B1212753) group adjacent to the ether oxygen to a carbonyl group, thus converting the ether to an ester. This would significantly alter the electronic and conformational properties of the linker. However, achieving selective oxidation at this position without affecting the rest of the molecule would be a significant synthetic hurdle.

| Transformation | Potential Reagent(s) | Potential Product(s) | Synthetic Challenge |

|---|---|---|---|

| Ether Cleavage | Boron Tribromide (BBr₃) | 4-Hydroxy-1H-pyrazole and 3-(hydroxymethyl)azetidine | Harsh conditions, potential for side reactions on heterocyclic rings. |

| Linker Homologation (via de novo synthesis) | 1H-Pyrazol-4-ol and 1-(tert-butoxycarbonyl)-3-(2-chloroethoxy)azetidine | 4-((1-(tert-Butoxycarbonyl)azetidin-3-yl)ethoxy)-1H-pyrazole | Requires synthesis of modified starting materials. |

| Oxidation to Ester | Strong oxidizing agents (e.g., RuO₄) | Azetidin-3-yl 1H-pyrazole-4-carboxylate | Lack of selectivity, potential for over-oxidation and ring degradation. |

Biological Activity Profiling and Target Identification Methodologies Non Human Data Only

In Vitro Pharmacological Characterization Methods

In vitro assays are fundamental in determining the direct interaction of a compound with specific biological targets. These methods are essential for establishing potency, selectivity, and mechanism of action.

The pyrazole (B372694) scaffold is a well-established pharmacophore in the design of enzyme inhibitors, particularly for protein kinases. nih.govnih.gov Numerous studies have demonstrated the potent inhibitory activity of pyrazole derivatives against various kinases, which are crucial regulators of cell signaling and are often implicated in diseases such as cancer. nih.govnih.gov

For instance, a series of 4-amino-(1H)-pyrazole derivatives were designed and evaluated as inhibitors of Janus kinases (JAKs). nih.gov In enzymatic assays, many of these compounds exhibited potent inhibition of JAKs with IC50 values below 20 nM. nih.gov Specifically, compounds 3a-f and 11b were identified as potent JAKs inhibitors. nih.gov Further screening revealed that while compound 3f acted as a pan-kinase inhibitor, compound 11b was a highly selective inhibitor of JAK2 and JAK3. nih.gov

Similarly, pyrazole-based compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Fragment-based screening identified indazole derivatives as efficient binders to CDK2. nih.gov Structure-guided optimization led to the discovery of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519 ), which demonstrated low nanomolar affinity for CDK2. nih.gov

The inhibitory potential of pyrazole derivatives extends to other enzyme classes as well. For example, pyrazole-phthalazine hybrids have been synthesized and evaluated as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. nih.gov One of the most effective compounds, 2-acetyl-1-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[1,2-b]phthalazine-5,10-dione (8l) , exhibited a significantly lower IC50 value compared to the standard drug Acarbose and was identified to have an inhibition constant (Ki) of 34.75 µM in kinetic binding studies. nih.gov

Furthermore, pyrazole-based compounds have been investigated as inhibitors of lactate (B86563) dehydrogenase (LDH), a key enzyme in glycolysis. nih.gov A lead optimization campaign focusing on a pyrazole-based series led to the identification of NCATS-SM1440 (43) and NCATS-SM1441 (52) as potent LDH inhibitors. nih.gov

Table 1: Enzyme Inhibition Data for Pyrazole Derivatives

| Compound | Target Enzyme | IC50 / Ki | Source |

|---|---|---|---|

| 3f | Pan-kinase | Micromolar range | nih.gov |

| 11b | JAK2, JAK3 | Submicromolar range | nih.gov |

| AT7519 | CDK2 | Low nanomolar affinity | nih.gov |

| 8l | α-glucosidase | Ki = 34.75 µM | nih.gov |

| NCATS-SM1440 (43) | LDH | Not specified | nih.gov |

| NCATS-SM1441 (52) | LDH | Not specified | nih.gov |

Pyrazole derivatives have also been characterized for their ability to bind to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

A notable example is the pyrazole-derived compound RNB-61 , a potent and selective full agonist for the cannabinoid CB2 receptor, a GPCR. nih.gov Receptor binding assays using radiolabeled ligands are a standard method to determine the binding affinity of a compound. For RNB-61 , competition binding assays were performed using membrane protein fractions from HEK cells expressing human CB1 or CB2 receptors. nih.gov These studies revealed a high binding affinity (Ki) of 0.13–1.81 nM for the CB2 receptor, depending on the species, and over 6000-fold selectivity over the CB1 receptor. nih.gov Saturation binding experiments with radiolabeled RNB-61 determined the dissociation constant (Kd) to be less than 4 nM for the human CB2 receptor. nih.gov

In the realm of nuclear receptors, certain tetrasubstituted pyrazoles have been identified as high-affinity ligands for the estrogen receptor (ER). illinois.edu A propylpyrazole triol (PPT, compound 4g ) was found to bind to ERα with high affinity, approximately 50% that of estradiol, and exhibited a 410-fold binding affinity preference for ERα over ERβ. illinois.edu This selectivity makes it a valuable tool for studying the specific functions of ERα. illinois.edu

Table 2: Receptor Binding Data for Pyrazole Derivatives

| Compound | Target Receptor | Binding Affinity (Ki/Kd) | Selectivity | Source |

|---|---|---|---|---|

| RNB-61 | Cannabinoid CB2 | Ki: 0.13–1.81 nM, Kd: < 4 nM | >6000-fold vs. CB1 | nih.gov |

| PPT (4g) | Estrogen Receptor α | ~50% of Estradiol | 410-fold vs. ERβ | illinois.edu |

Information regarding the interaction of 4-(azetidin-3-ylmethoxy)-1H-pyrazole with specific transporters is limited. However, studies on related compounds have highlighted the importance of transporter interactions. For example, the pyrazole derivative RNB-61 was found to be subject to P-glycoprotein-mediated efflux, which contributes to its peripherally restricted action. nih.gov Such studies are crucial for understanding the pharmacokinetic and pharmacodynamic properties of a compound.

Cellular-Based Assays and Mechanistic Investigations

Cellular assays provide a more physiologically relevant context to study the effects of a compound, bridging the gap between molecular interactions and cellular responses.

Functional assays in cell lines are used to confirm the biological activity observed in biochemical assays and to investigate the downstream consequences of target engagement.

For the CB2 receptor agonist RNB-61 , its functional activity was likely confirmed through assays measuring downstream signaling events, such as the modulation of cyclic AMP (cAMP) levels or GTPγS binding assays, which are standard for GPCRs. The designation of RNB-61 as a "full agonist" implies that it elicits a maximal response from the CB2 receptor in such functional assays. nih.gov

In the context of estrogen receptor modulation, the functional activity of the ERα-selective agonist PPT (4g) was demonstrated through its ability to activate gene transcription only through ERα. illinois.edu This is typically assessed using reporter gene assays in cells co-transfected with the receptor and a plasmid containing a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element.

For the JAK inhibitor 11b , its potent cytotoxicity against HEL and K562 cell lines, which harbor a JAK2 mutation, with IC50 values in the submicromolar range, demonstrates its functional efficacy in a cellular context. nih.gov This was significantly more potent than its effect on other cancer cell lines like PC-3, MCF-7, and MOLT4. nih.gov Similarly, the pan-kinase inhibitor 3f showed potent cytotoxicity against a variety of cell lines at micromolar concentrations. nih.gov

The anticancer potential of pyrazole-indole hybrids was evaluated in vitro against several human cancer cell lines, including HCT-116 (colorectal), MCF-7 (breast), HepG2 (liver), and A549 (lung), using the MTT assay to measure cell viability. nih.gov Compounds 7a and 7b showed excellent anticancer activity against the HepG2 cell line, with IC50 values of 6.1 ± 1.9 and 7.9 ± 1.9 μM, respectively. nih.gov Further mechanistic studies in HepG2 cells revealed that these compounds induced apoptosis, as evidenced by cell cycle analysis and enzymatic assays for caspase-3, Bcl-2, and Bax. nih.govturkjps.org

Table 3: Cellular Activity of Pyrazole Derivatives

| Compound | Cell Line | Assay Type | Effect | IC50/EC50 | Source |

|---|---|---|---|---|---|

| 11b | HEL, K562 | Cytotoxicity | Potent cytotoxicity | Submicromolar | nih.gov |

| 3f | Various | Cytotoxicity | Potent cytotoxicity | Micromolar | nih.gov |

| 7a | HepG2 | Cytotoxicity (MTT) | Anticancer activity | 6.1 ± 1.9 μM | nih.gov |

| 7b | HepG2 | Cytotoxicity (MTT) | Anticancer activity | 7.9 ± 1.9 μM | nih.gov |

Cell Proliferation and Viability Assays (Excluding Cytotoxicity Profiles as Adverse Effects)

Standard assays to determine the effect of novel compounds on cell growth and viability are fundamental in early-stage drug discovery. For pyrazole derivatives with anticancer potential, researchers commonly utilize assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure metabolic activity as an indicator of cell viability. For instance, studies on other pyrazole compounds have demonstrated their ability to inhibit the proliferation of various cancer cell lines.

Apoptosis and Necrosis Pathway Analysis Methodologies

To understand the mechanism of cell death induced by a compound, researchers employ techniques like flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Western blotting for key apoptotic markers such as caspases (e.g., caspase-3, -7, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage are also standard procedures to elucidate the apoptotic pathway.

Cellular Uptake and Subcellular Localization Studies

Investigating how a compound enters cells and where it localizes is crucial for understanding its mechanism of action. Methodologies for these studies often involve conjugating the compound with a fluorescent tag or using radiolabeling. Subsequent imaging with confocal microscopy can then visualize its distribution within cellular compartments.

Autophagy Modulation Assessments

Autophagy, or cellular self-digestion, is another critical pathway that can be modulated by therapeutic agents. To assess a compound's effect on autophagy, researchers typically monitor the conversion of LC3-I to LC3-II via Western blot, a hallmark of autophagosome formation. Fluorescence microscopy to observe LC3 puncta and electron microscopy to visualize autophagic vesicles are also common techniques.

In Vivo Preclinical Models for Activity Assessment (Non-Human, Non-Clinical)

Should in vitro studies indicate promising activity for a compound like this compound, the next step would involve evaluation in non-human preclinical models.

Efficacy Evaluation in Relevant Disease Models (e.g., Rodent Models of Inflammation, Oncology, CNS Disorders)

The choice of animal model depends on the therapeutic area of interest. For oncology, xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used to assess a compound's ability to inhibit tumor growth. In the context of inflammation, models such as carrageenan-induced paw edema in rats are employed to evaluate anti-inflammatory effects. For CNS disorders, various rodent models that mimic aspects of human diseases, like neurotoxin-induced models of Parkinson's disease, are utilized.

Target Engagement Studies in Animal Models

Confirming that a compound interacts with its intended target in a living organism is a critical step. Techniques for target engagement studies can include positron emission tomography (PET) imaging with a radiolabeled version of the compound or a competing ligand. Another approach is the cellular thermal shift assay (CETSA) performed on tissues from treated animals to demonstrate target binding.

Due to the absence of publicly available scientific literature and research data for the specific chemical compound "this compound," it is not possible to generate an article detailing its biological activity profiling and methodologies for assessing pharmacodynamic biomarkers. Extensive searches have yielded no information on non-human studies, target identification, or any related research findings for this particular molecule.

The broader class of pyrazole derivatives is known to exhibit a wide range of biological activities, and various methodologies are employed to assess their pharmacodynamic effects. These generally include:

In vitro assays: To determine the compound's effect on specific molecular targets, such as enzymes or receptors.

Cell-based assays: To understand the compound's activity in a cellular context, for instance, its impact on cell proliferation or signaling pathways.

In vivo studies in animal models: To evaluate the compound's efficacy and mechanism of action in a living organism.

However, without specific data for "this compound," any discussion would be purely speculative and would not adhere to the required scientifically accurate and data-driven content.

Therefore, the requested article cannot be produced.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis Methodologies

Systematic Design of Analogues for SAR Elucidation

The cornerstone of any SAR study is the synthesis and evaluation of a carefully designed set of analogues. This process allows researchers to probe the specific interactions between the compound and its biological target, identifying which structural features are essential for activity and which can be modified to improve properties like potency, selectivity, or metabolic stability.

Positional scanning involves systematically introducing a variety of substituents at different positions on the molecular scaffold to map out the chemical space and its relationship to biological activity. For 4-(Azetidin-3-ylmethoxy)-1H-pyrazole, this exploration would focus on several key areas:

The Pyrazole (B372694) Ring: Pyrazole is an aromatic heterocycle where electrophilic substitution typically occurs at the C4 position, which is already occupied by the azetidinylmethoxy group. protoqsar.com However, the other positions (N1, C3, and C5) are prime candidates for modification. SAR studies on other pyrazole-based inhibitors have shown that substituents at these positions are crucial for activity. For instance, introducing small alkyl, halo, or nitro groups can significantly alter potency. nih.govnih.gov

The Azetidine (B1206935) Ring: The nitrogen atom of the azetidine ring can be substituted to explore interactions in new regions of the binding pocket. Furthermore, the carbon backbone of the four-membered ring could be modified, although this is synthetically more challenging. Studies on related compounds have shown that contracting a piperidine (B6355638) ring to an azetidine can lead to a complete loss of activity, highlighting the sensitivity of this part of the molecule. nih.gov

The Methoxy (B1213986) Linker: The ether oxygen could be replaced, or the methylene (B1212753) bridge could be extended or functionalized to alter the flexibility and geometry of the molecule.

A systematic approach would involve creating a matrix of analogues, varying one component at a time to isolate its effect on activity.

Table 1: Representative Substituent Variations for SAR Analysis

| Position of Variation | Original Group | Example Modifications | Rationale for Modification |

|---|---|---|---|

| Pyrazole C3/C5 | Hydrogen | -CH₃, -Cl, -CF₃, -Phenyl | Probes for steric and electronic sensitivity in the binding pocket. |

| Pyrazole N1 | Hydrogen | -Methyl, -Ethyl, -Cyclopropyl | Explores potential interactions and impacts on tautomeric equilibrium. |

| Azetidine Nitrogen | Hydrogen | -Acetyl, -Sulfonyl, -Benzyl | Modulates polarity, introduces new interaction points, and alters physicochemical properties. |

Isosteric and bioisosteric replacements are a cornerstone of drug design, involving the substitution of one atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.com This strategy is used to enhance potency, improve selectivity, reduce toxicity, or alter pharmacokinetic properties while retaining the desired biological activity. cambridgemedchemconsulting.comresearchgate.net

For this compound, several bioisosteric replacements could be envisioned:

Pyrazole Ring Bioisosteres: The pyrazole ring itself can be replaced with other five-membered heterocycles. Studies have successfully replaced pyrazoles with thiazoles, triazoles, or imidazoles to create novel series of compounds that retain the original biological function. nih.gov In some cases, a pyrazole has been shown to be a suitable bioisosteric replacement for an amide functional group. researchgate.netnih.gov

Azetidine Ring Bioisosteres: The strained azetidine ring could be replaced with other small rings like cyclobutane (B1203170) or oxetane (B1205548) to modulate conformational rigidity and physicochemical properties.

Ether Linkage Bioisosteres: The oxygen atom of the methoxy linker could be replaced with a sulfur atom (thioether) or a nitrogen atom (amine) to explore different hydrogen bonding capabilities and geometries.

Table 2: Potential Bioisosteric Replacements

| Original Moiety | Potential Bioisostere(s) | Rationale |

|---|---|---|

| Pyrazole | Thiazole, Imidazole, Triazole, Oxadiazole | Maintain key interactions while altering electronic properties and metabolic stability. nih.govresearchgate.net |

| Azetidine | Oxetane, Cyclobutane, Pyrrolidine | Modify ring strain, polarity, and vector projections of substituents. |

| Ether (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | Alter bond angles, flexibility, and hydrogen bonding capacity. |

The three-dimensional shape (conformation) of a molecule is critical for its interaction with a biological target. The azetidine ring in the title compound already imparts a degree of conformational restriction. Further modifications can be made to either increase rigidity or alter flexibility to optimize binding.

Increasing Rigidity: Introducing double bonds, incorporating atoms into new ring systems (e.g., fusing the azetidine to another ring), or adding bulky substituents can lock the molecule into a more defined, and potentially more active, conformation. This reduces the entropic penalty upon binding.

Modulating Flexibility: Conversely, opening rings or extending linker chains can increase flexibility. While often detrimental, this can sometimes allow the molecule to adopt a binding pose that was previously inaccessible. For example, studies on related structures have investigated ring-opening the piperidine moiety to create more flexible acyclic sulfonamides. nih.gov

Conformational analysis, using techniques like NMR spectroscopy and computational modeling, is essential to understand the effects of these modifications. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov For pyrazole-based kinase inhibitors, QSAR is a powerful tool used to predict the activity of novel analogues and guide the design of more potent compounds. nih.govijpsr.commdpi.comnih.gov

The first step in QSAR is to translate a chemical structure into a set of numerical values known as molecular descriptors. protoqsar.com These descriptors quantify various aspects of the molecule's physicochemical, electronic, steric, and topological properties. ucsb.eduwiley.com Thousands of descriptors can be calculated for a single molecule.

Table 3: Common Classes of Molecular Descriptors for QSAR

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Physicochemical | LogP, Molecular Weight (MW), Molar Refractivity (MR) | Hydrophobicity, size, and polarizability. ijpsr.com |

| Electronic | HOMO/LUMO energies, Dipole Moment | Electron-donating/accepting ability, reactivity. ucsb.edu |

| Topological | Connectivity Indices, Wiener Index | Atom connectivity and branching. |

| Geometrical (3D) | Polar Surface Area (PSA), Molecular Volume | 3D shape, size, and hydrogen bonding potential. |

Once generated, a crucial step is to select a subset of descriptors that are most relevant to the biological activity. This is often done using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a predictive model. nih.govacs.org

A QSAR model is only useful if it is statistically robust and has strong predictive power. Validation is a critical process to ensure the model is not a result of chance correlation. nih.gov This involves both internal and external validation techniques.

Internal Validation: This method assesses the robustness of the model using the initial training dataset. The most common technique is leave-one-out (LOO) cross-validation, which systematically removes one compound, rebuilds the model with the remaining data, and predicts the activity of the removed compound. The result is expressed as the cross-validation coefficient, q².

External Validation: This is a more rigorous test where the model, built using the training set, is used to predict the activity of an external test set of compounds that were not used in model generation. nih.govnih.gov

Several statistical parameters are used to judge the quality of a QSAR model.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit of the model to the training data. | > 0.6 |

| q² or Q² (Cross-validated R²) | Measures the predictive power of the model during internal validation. | > 0.5 |

| R²_pred (Predictive R²) | Measures the predictive power of the model on an external test set. | > 0.6 |

| RMSE (Root Mean Square Error) | Represents the average deviation between predicted and actual values. | As low as possible. |

These rigorous validation steps ensure that the developed QSAR model can be reliably used to guide the synthesis of new analogues, such as derivatives of this compound, with potentially improved biological activity. nih.govacs.org

Ligand-Based and Structure-Based Drug Design Principles Applied to the Scaffold

Both ligand-based and structure-based approaches are synergistic in the optimization of a scaffold like this compound. When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) allows for the rational design of inhibitors that fit precisely into the binding site. hilarispublisher.com In the absence of a target structure, ligand-based methods, which rely on the knowledge of other active molecules, are employed. hilarispublisher.com

Pharmacophore modeling is a powerful ligand-based method that defines the essential three-dimensional arrangement of chemical features a molecule must possess to be biologically active. acs.org For kinase inhibitors, a typical pharmacophore model includes hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. hilarispublisher.comacs.orgsemanticscholar.org

For the this compound scaffold, a pharmacophore model could be generated based on known pyrazole-based kinase inhibitors. nih.gov Key features would likely include:

A hydrogen bond acceptor feature on the N2 atom of the pyrazole ring.

A hydrogen bond donor feature on the N1-H of the pyrazole.

A hydrophobic/aromatic feature corresponding to the pyrazole ring itself.

A hydrogen bond acceptor or positive ionizable feature associated with the azetidine nitrogen.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of compounds. acs.org This virtual screening process rapidly identifies molecules from vast chemical libraries that match the pharmacophore and are therefore more likely to be active, significantly narrowing the number of compounds that need to be synthesized and tested experimentally. The process is often coupled with molecular docking simulations to refine the hit list by predicting binding poses and estimating binding affinities. acs.org

Table 2: Hypothetical Pharmacophore-Based Virtual Screening Workflow

| Step | Description | Purpose |

| 1. Pharmacophore Generation | Define key chemical features (H-bond donors/acceptors, hydrophobic sites) based on known active pyrazole inhibitors. semanticscholar.org | Create a 3D query representing the ideal binding features. |

| 2. Database Screening | Search a multi-million compound database (e.g., ZINC) to find molecules that match the pharmacophore query. | Rapidly filter a large chemical space to a manageable number of potential hits. |

| 3. Docking Simulation | Dock the filtered hits into the target protein's active site (if known). | Predict binding modes and rank compounds based on predicted binding affinity (docking score). |

| 4. Hit Selection | Select a diverse set of high-ranking compounds for experimental testing. | Identify novel and potent chemical matter for synthesis and biological evaluation. |

Fragment-Based Drug Discovery (FBDD) is a structure-guided approach that starts with identifying low-molecular-weight compounds (fragments) that bind weakly but efficiently to the target protein. nih.govnih.gov These fragments serve as starting points for building more potent, lead-like molecules through a process of fragment growing, linking, or merging. acs.org

Applying FBDD to a target for the this compound scaffold would involve screening a fragment library to find binders. For instance, a fragment screen might identify a simple pyrazole or a substituted azetidine as a hit. X-ray crystallography or NMR spectroscopy would then be used to determine the binding mode of these fragments.

Once a fragment's binding is characterized, a medicinal chemist can "grow" the fragment by adding chemical functionality to engage with nearby pockets in the protein's binding site. nih.gov If the this compound itself was identified as a hit, FBDD principles would guide its optimization. For example, if the azetidine moiety is solvent-exposed, it could be modified to improve properties like solubility. If the pyrazole N1-H is not making a key hydrogen bond, it could be substituted to explore a new interaction space. This iterative, structure-guided evolution is highly efficient for developing potent and selective inhibitors. nih.govacs.org

Table 3: Illustrative Data from a Hypothetical Fragment-Based Campaign

| Fragment ID | Fragment Structure | Target Affinity (K_d) | Ligand Efficiency (LE) | Optimization Strategy |

| Frag-01 | 1H-Pyrazole | 1.2 mM | 0.35 | Grow fragment by adding substituents at the 4-position. |

| Frag-02 | Azetidin-3-ylmethanol | 2.5 mM | 0.31 | Link to a known hinge-binding fragment. |

| Hit-01 | This compound | 50 µM | 0.38 | Grow from the pyrazole N1 position to access a hydrophobic pocket. |

Computational and Theoretical Investigations of 4 Azetidin 3 Ylmethoxy 1h Pyrazole

Molecular Docking Studies with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed in drug design to understand how a ligand, such as 4-(Azetidin-3-ylmethoxy)-1H-pyrazole, might interact with a biological target, typically a protein or enzyme.

Ligand-Target Binding Pose Prediction Methodologies

The prediction of the binding pose of a ligand within the active site of a target protein is a critical step in understanding its potential biological activity. Methodologies for this include:

Search Algorithms: These algorithms explore the conformational space of the ligand and its possible orientations within the binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based incremental extension.

Protein and Ligand Preparation: Before docking, the 3D structures of both the ligand and the target protein must be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site.

No specific ligand-target binding pose prediction studies for this compound have been identified in the reviewed literature.

Scoring Functions and Their Application in Binding Affinity Estimation

Scoring functions are mathematical models used to approximate the binding affinity between a ligand and a target protein. They are crucial for ranking different binding poses and for virtual screening of compound libraries. Types of scoring functions include:

Force-Field-Based: These functions calculate the binding energy based on classical mechanics, considering van der Waals and electrostatic interactions.

Empirical: These are derived from experimental binding data and use regression analysis to weight different energy terms.

Knowledge-Based: These potentials are derived from statistical observations of intermolecular contacts in experimentally determined 3D structures of protein-ligand complexes.

There is no available data on the application of specific scoring functions to estimate the binding affinity of this compound to any biological target.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. These simulations are valuable for assessing the stability of a ligand-protein complex and understanding the dynamic nature of their interactions.

Analysis of Ligand-Target Complex Stability and Dynamics

MD simulations of a ligand-target complex can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the target, which are crucial for binding affinity.

Specific MD simulation studies analyzing the stability and dynamics of a this compound-target complex are not present in the current body of scientific literature.

Conformational Analysis of the Compound in Solution

MD simulations can also be used to study the conformational preferences of a molecule in a solvent, which can influence its ability to bind to a target. This analysis helps in understanding the molecule's flexibility and the energetically favorable shapes it can adopt.

No studies detailing the conformational analysis of this compound in solution were found.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and energetic properties of a molecule. These methods provide a high level of theoretical accuracy.

Common quantum chemical calculations include:

Geometry Optimization: To find the most stable 3D structure of the molecule.

Calculation of Electronic Properties: Such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and partial charges, which are important for understanding reactivity and intermolecular interactions.

Spectroscopic Properties Prediction: To aid in the interpretation of experimental spectra like NMR and IR.

There is no published research available that details quantum chemical calculations performed specifically on this compound.

Electronic Structure Determination and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its reactivity and potential interactions with biological targets. For this compound, determining the distribution of electrons and the energies of molecular orbitals can predict its chemical behavior.

Methods for Electronic Structure Determination:

Quantum mechanical methods are the primary tools for elucidating electronic structure. researchgate.net Density Functional Theory (DFT) is a widely used approach that calculates the electron density to determine the energy of the system. The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate results that correlate well with experimental data, should it become available. researchgate.net Another method, Hartree-Fock (HF), provides a foundational understanding of molecular orbitals but is often less accurate than DFT due to its neglect of electron correlation.

Reactivity Prediction:

From the calculated electronic structure, several key descriptors can be derived to predict the reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the FMO theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests higher reactivity.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment, calculated as χ²/2η.

Expected Reactivity of this compound:

| Computational Method | Key Outputs | Predicted Information |

|---|---|---|

| Density Functional Theory (DFT) | Electron density, Molecular orbital energies | Provides accurate electronic structure and energetics. |

| Hartree-Fock (HF) | Molecular orbital energies | A foundational, less computationally intensive method. |

| Reactivity Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO-LUMO Gap | ELUMO - EHOMO | Indicator of chemical stability; smaller gap implies higher reactivity. |

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | χ²/2η | Measure of electrophilic character. |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its non-covalent interactions. The MEP map is a 3D visualization of the electrostatic potential on the electron density surface of the molecule.

Methodology:

The MEP is calculated from the electronic wave function obtained from quantum chemical calculations (typically DFT). The potential is mapped onto the molecular surface, with different colors representing varying potential values.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack and are associated with lone pairs of electrons on electronegative atoms like oxygen and nitrogen.

Blue Regions: Represent areas of positive electrostatic potential, which are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green Regions: Correspond to areas of neutral or near-zero potential.

Predicted MEP for this compound:

For this compound, the MEP map would be expected to show:

Negative Potential (Red): Concentrated around the nitrogen atom at position 2 of the pyrazole (B372694) ring and the oxygen atom of the methoxy (B1213986) group, highlighting these as the most likely sites for hydrogen bond acceptance.

Positive Potential (Blue): Located around the hydrogen atom of the N-H group in the pyrazole ring and the hydrogen atoms of the azetidine (B1206935) ring, indicating these as potential hydrogen bond donor sites.

Neutral Potential (Green): Predominantly over the carbon framework of the molecule.

This information is crucial for predicting how the molecule might interact with biological macromolecules, such as enzymes or receptors, where electrostatic interactions play a significant role in binding and recognition.

| MEP Color | Electrostatic Potential | Predicted Interaction |

|---|---|---|

| Red | Negative | Electrophilic attack, Hydrogen bond acceptor |

| Blue | Positive | Nucleophilic attack, Hydrogen bond donor |

| Green | Neutral | Van der Waals interactions |

In Silico ADME Prediction Methodologies (Excluding Actual Compound Data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. nih.govresearchgate.net A variety of computational models have been developed to predict these properties from a molecule's structure. slideshare.net

Predictive Models for Absorption and Distribution Properties

Absorption:

Oral bioavailability is heavily influenced by a compound's solubility and its ability to permeate the intestinal wall. cambridge.org

Solubility Prediction: Computational models for aqueous solubility often employ Quantitative Structure-Property Relationship (QSPR) approaches. cambridge.org These models correlate calculated molecular descriptors (e.g., logP, molecular weight, polar surface area) with experimentally determined solubility values for a large set of compounds. cambridge.org Machine learning algorithms, such as random forests and support vector machines, are also used to build predictive models. nih.gov

Permeability Prediction: Intestinal permeability is often predicted using models based on data from Caco-2 cell assays. nih.gov These models also utilize QSPR and machine learning techniques, with descriptors like hydrogen bond donors and acceptors, polar surface area (PSA), and molecular size being important predictors. nih.gov The "rule of five" provides a simple set of guidelines for predicting poor oral absorption.

Distribution:

Once absorbed, a drug's distribution is governed by factors such as plasma protein binding (PPB) and its ability to cross biological barriers like the blood-brain barrier (BBB).

Plasma Protein Binding (PPB) Prediction: Models for PPB prediction are typically built using QSPR and machine learning methods. Descriptors related to lipophilicity (logP) and ionization state (pKa) are particularly important. cambridge.org

Blood-Brain Barrier (BBB) Penetration Prediction: Predicting whether a compound can cross the BBB is crucial for CNS-targeting drugs and for avoiding unwanted CNS side effects. Computational models for BBB penetration often use descriptors such as molecular size, polarity (PSA), and hydrogen bonding capacity. cambridge.org

| ADME Property | Modeling Approach | Key Molecular Descriptors |

|---|---|---|

| Aqueous Solubility | QSPR, Machine Learning | logP, Molecular Weight, Polar Surface Area (PSA) |

| Intestinal Permeability | QSPR, Machine Learning | PSA, Hydrogen Bond Donors/Acceptors, Molecular Size |

| Plasma Protein Binding | QSPR, Machine Learning | logP, pKa |

| Blood-Brain Barrier Penetration | QSPR, Machine Learning | Molecular Size, PSA, Hydrogen Bonding Capacity |

Computational Approaches for Metabolic Stability Prediction

Metabolic stability, often assessed by the rate of clearance in liver microsomes, is a key determinant of a drug's half-life. nih.gov

Site of Metabolism (SOM) Prediction: Identifying which part of a molecule is most likely to be metabolized is a primary goal. researchgate.net Rule-based systems, which contain knowledge of common metabolic reactions, can be used to predict likely sites of metabolism. researchgate.net More advanced methods use quantum mechanical calculations to determine the activation energies for hydrogen abstraction or oxidation at different positions in the molecule. researchgate.net Machine learning models, particularly deep learning approaches like graph convolutional networks, can learn patterns from large datasets of metabolized compounds to predict the SOM. oup.com

| Prediction Task | Computational Method | Principle |

|---|---|---|

| Site of Metabolism (SOM) | Rule-based systems | Uses a knowledge base of known metabolic transformations. |

| Site of Metabolism (SOM) | Quantum Mechanics | Calculates activation energies for metabolic reactions. |

| Site of Metabolism (SOM) | Machine Learning/Deep Learning | Learns patterns from large datasets of metabolic data. oup.com |

| Metabolic Rate | QSPR/Machine Learning | Correlates molecular descriptors with experimental metabolic stability. nih.gov |

Lead Optimization Strategies and Preclinical Development Methodologies

Target Deconvolution and Polypharmacology Assessment Methodologies

Chemoproteomics Approaches for Off-Target Identification

In the preclinical development of a lead compound such as 4-(Azetidin-3-ylmethoxy)-1H-pyrazole, a critical step is the comprehensive identification of its protein interaction partners, including both the intended therapeutic target and any potential off-targets. Off-target interactions can lead to unforeseen side effects or provide opportunities for drug repositioning. Chemoproteomics has emerged as a powerful set of techniques for elucidating the target profile of small molecules directly in a biological system, such as cell lysates or living cells. researchgate.netnih.gov

A common chemoproteomics strategy involves the synthesis of a chemical probe derived from the lead compound. For this compound, this would entail attaching a reactive group and/or a reporter tag to the core structure at a position that is not critical for its primary biological activity. This probe is then used to capture its binding partners from a proteome.

One established method is affinity-based protein profiling (AfBPP). In this approach, an immobilized version of the this compound probe is used as "bait" to pull down interacting proteins from a cell lysate. These proteins are then identified and quantified using mass spectrometry. Competition experiments, where the lysate is pre-incubated with the original, unmodified compound, are crucial to distinguish specific binders from non-specific interactions.

Alternatively, activity-based protein profiling (ABPP) can be employed if the compound has a known reactive handle or can be modified to include one. This technique is particularly useful for identifying enzymatic targets.

A hypothetical study to identify off-targets for this compound could yield data as presented in the interactive table below. In this scenario, a probe derived from the lead compound was used in an affinity pulldown experiment with subsequent mass spectrometry-based protein identification and quantification. The table shows a list of proteins that were significantly enriched in the probe pulldown compared to a control, and the degree to which this binding was competed by an excess of the free compound.

Interactive Data Table: Hypothetical Off-Target Profile of this compound This table is for illustrative purposes only.

| Protein Target | Enrichment Factor (Probe vs. Control) | % Competition by Free Compound | Putative Function | Implication |

|---|---|---|---|---|

| Primary Target Kinase X | 50.2 | 95% | Cell Cycle Regulation | On-Target Efficacy |

| Kinase Y | 15.8 | 92% | Signal Transduction | Potential for Synergy or Side Effects |

| Kinase Z | 12.3 | 88% | Inflammatory Response | Potential for Anti-inflammatory Side Effects |

| Non-kinase Protein A | 8.5 | 45% | Metabolic Enzyme | Potential for Metabolic Disruption |

Phenotypic Screening Follow-Up Strategies

Phenotypic screening, which assesses a compound's effect on cell behavior or morphology without a preconceived target, is a valuable approach in drug discovery. If this compound or its analogs were identified in such a screen, the subsequent challenge would be to elucidate the mechanism of action by identifying the molecular target(s) responsible for the observed phenotype.

Several follow-up strategies can be employed for target deconvolution. One approach is to generate resistant cell lines by exposing a sensitive cell line to increasing concentrations of the compound. The cells that survive are likely to have mutations in the drug's target or in pathways that confer resistance. Genomic sequencing of these resistant clones can then pinpoint the gene encoding the target protein.

Another powerful method is thermal proteome profiling (TPP), which measures changes in the thermal stability of proteins in response to drug binding. When a compound like this compound binds to its target protein, it typically stabilizes the protein, leading to a higher melting temperature. By comparing the melting profiles of all cellular proteins in the presence and absence of the compound, the specific target can be identified.

A hypothetical phenotypic screen might test a library of pyrazole (B372694) derivatives against a panel of cancer cell lines, measuring for anti-proliferative effects. The follow-up studies would then focus on the most potent and selective compounds to identify their targets. The results could be summarized in a table like the one below.

Interactive Data Table: Hypothetical Phenotypic Screen and Target Deconvolution of a Pyrazole Analog This table is for illustrative purposes only.

| Compound ID | Cell Line | IC50 (µM) | Observed Phenotype | Target Deconvolution Method | Identified Target |

|---|---|---|---|---|---|

| Lead-001 (this compound) | HT-29 (Colon Cancer) | 0.5 | G1 Cell Cycle Arrest | Thermal Proteome Profiling | Primary Target Kinase X |

| Analog-002 | MCF-7 (Breast Cancer) | 1.2 | Apoptosis | Resistance Mutation Mapping | Kinase Y |

| Analog-003 | A549 (Lung Cancer) | 2.5 | Inhibition of Migration | Affinity Chromatography | Protein C |

These follow-up studies are essential to build a comprehensive understanding of the biological activity of a new chemical entity like this compound, guiding its further optimization and preclinical assessment.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Analogues

The synthesis of analogues of 4-(azetidin-3-ylmethoxy)-1H-pyrazole can be approached through various modern synthetic methodologies to generate a diverse chemical library for further investigation. The modular nature of the molecule allows for systematic modifications at the pyrazole (B372694) core, the azetidine (B1206935) ring, and the linking ether.

One primary avenue for creating analogues is through the diversification of the pyrazole ring. The cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound is a foundational method for pyrazole synthesis. nih.govmdpi.com To generate analogues of the target molecule, novel 1,3-dicarbonyl precursors with various substituents at the C3, C4, and C5 positions can be employed. Furthermore, multicomponent reactions offer an efficient and atom-economical approach to constructing substituted pyrazoles in a single step. mdpi.comnih.gov

Modification of the azetidine moiety also presents a significant opportunity for generating novel analogues. The azetidine ring is a known bioisostere for other cyclic amines like piperidine (B6355638) and pyrrolidine, and exploring these variations could modulate the compound's physicochemical properties and biological activity. google.com Additionally, substitution on the azetidine ring itself, for instance, at the 1-position, can be achieved. A relevant patent describes the synthesis of a structurally related compound, 3-(l-(azetidin-3-yl)-lH-pyrazol-4-yl)-6-fluoro-lH-indole, highlighting the feasibility of incorporating substituted azetidine-pyrazole motifs into larger molecular frameworks. nih.gov

A summary of potential synthetic strategies for analogues is presented in Table 1.

Table 1: Proposed Synthetic Strategies for Analogues of this compound

| Molecular Component | Proposed Synthetic Modification | Potential Methodologies |

| Pyrazole Ring | Introduction of various substituents (e.g., halogens, alkyl, aryl groups) at C3 and C5 positions. | Cyclocondensation of substituted 1,3-dicarbonyls with hydrazine; Multicomponent reactions. nih.govmdpi.comnih.gov |

| Azetidine Moiety | Bioisosteric replacement with other saturated heterocycles (e.g., pyrrolidine, piperidine); Substitution on the azetidine nitrogen. | Use of alternative amino alcohol starting materials; N-alkylation or N-arylation of the azetidine ring. google.comnih.gov |

| Ether Linkage | Variation of linker length and composition (e.g., thioether, direct C-C bond). | Williamson ether synthesis with different linking groups; Alternative coupling chemistries. |

Identification of Unconventional Biological Targets

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets, most notably protein kinases. mdpi.comnih.govdntb.gov.ua While many pyrazole-based drugs target well-established kinases like JAKs and CDKs, there is significant potential for this compound and its analogues to interact with less conventional or "dark" kinome targets. nih.gov For instance, the PCTAIRE family of kinases, which are implicated in various diseases including cancer, represent an understudied class that could be targeted by novel pyrazole derivatives. nih.gov

Beyond kinases, pyrazole derivatives have shown activity against a diverse range of other biological targets. These include enzymes such as superoxide (B77818) dismutase, which is relevant in the context of parasitic diseases like Leishmaniasis, and receptors involved in neurodegenerative diseases. researchgate.netcommonorganicchemistry.com The specific structural features of this compound, particularly the basic nitrogen of the azetidine ring, may confer affinity for G-protein coupled receptors (GPCRs) or ion channels. A patent for cyanopyrazole derivatives as GPR119 modulators for the treatment of diabetes highlights the potential of this class of compounds to interact with GPCRs. smolecule.com

A systematic screening of this compound and its analogues against a broad panel of biological targets, including unconventional kinases, GPCRs, and other enzyme families, could uncover novel therapeutic applications.

Integration of Advanced Computational Methodologies

Advanced computational methodologies are indispensable tools for accelerating the discovery and optimization of novel compounds. For this compound, a multi-faceted computational approach can guide future research.

Molecular docking studies can be employed to predict the binding modes of the compound and its analogues within the active sites of various biological targets. This can help in prioritizing which analogues to synthesize and test experimentally. For example, docking studies could explore the interactions with both conventional and unconventional kinase targets to identify potential inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of analogues with corresponding biological activities is generated. QSAR can identify the key structural features that contribute to the desired activity, providing a roadmap for the design of more potent and selective compounds. google.com

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the compound when bound to a target protein. This can help in understanding the stability of the protein-ligand complex and the role of conformational changes in the binding process. nih.gov

These computational approaches, when used in an iterative cycle with experimental synthesis and testing, can significantly streamline the drug discovery process for this class of compounds.

Potential for Derivatization in Materials Science or Chemical Probe Development

The unique electronic and structural properties of pyrazoles make them attractive for applications beyond medicine, particularly in materials science and as chemical probes. mdpi.com The this compound scaffold can be derivatized to create novel functional materials and tools for chemical biology.

For applications in materials science , the pyrazole ring can be functionalized with groups that impart desirable properties such as fluorescence or the ability to form coordination polymers. The intrinsic fluorescence of some pyrazole derivatives makes them suitable for use in organic light-emitting diodes (OLEDs) or as components of fluorescent sensors. mdpi.com By attaching chromophores or fluorophores to the pyrazole or azetidine rings, it may be possible to develop novel photoactive or luminescent materials.

In the realm of chemical probe development , the this compound scaffold can be modified to create tools for studying biological systems. For example, the introduction of a fluorescent tag could enable the visualization of the compound's localization within cells, providing insights into its mechanism of action. Furthermore, by attaching a reactive group, the compound could be used as an activity-based probe to identify its protein targets in a complex biological sample. The development of pyrazole-based fluorescent probes for detecting ions and small molecules is an active area of research, and the unique structure of the target compound could be leveraged to create probes with novel specificities. mdpi.com

A summary of potential derivatization strategies for these applications is presented in Table 2.

Table 2: Proposed Derivatization Strategies for Materials Science and Chemical Probe Applications

| Application Area | Proposed Derivatization Strategy | Potential Functionality |

| Materials Science | Attachment of conjugated aromatic systems or metal-coordinating ligands to the pyrazole ring. | Development of fluorescent materials, organic conductors, or coordination polymers. mdpi.com |

| Chemical Probes | Incorporation of a fluorophore (e.g., fluorescein, rhodamine) onto the scaffold. | Creation of fluorescent probes for cellular imaging. |

| Chemical Probes | Introduction of a photoreactive group (e.g., benzophenone, diazirine) or a clickable handle (e.g., alkyne, azide). | Development of photo-affinity labels or activity-based probes for target identification. |

Q & A

Q. How can researchers optimize the synthesis of 4-(Azetidin-3-ylmethoxy)-1H-pyrazole to improve yield and purity?

- Methodological Answer : Synthesis optimization often involves screening reaction conditions (solvent, temperature, catalyst). For pyrazole derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for regioselective triazole formation . For example, using THF/water as a solvent system at 50°C with copper sulfate/sodium ascorbate can achieve ~60% yield, but substituting THF with methylene chloride and adjusting reaction time (16–24 hours) may enhance efficiency . Purification via flash chromatography (cyclohexane/ethyl acetate gradient) is recommended for isolating the target compound with >95% purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR are essential for verifying regiochemistry and substituent positions. For pyrazole derivatives, characteristic peaks include aromatic protons (δ 7.2–8.0 ppm) and azetidine methoxy protons (δ 3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C8H12N3O: 178.0975) .

- Infrared (IR) Spectroscopy : Detect functional groups like C≡N (2231 cm⁻¹) or azide (2139 cm⁻¹) .

Q. How should researchers handle stability challenges during storage of azetidine-containing pyrazoles?

- Methodological Answer : Azetidine moieties are prone to oxidation and hydrolysis. Store compounds under inert gas (N2/Ar) at –20°C in anhydrous DMSO or acetonitrile. Monitor degradation via HPLC every 3 months. For hygroscopic derivatives, lyophilization and desiccant storage are advised .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during pyrazole functionalization?

- Methodological Answer : Conflicting reports on regioselectivity (e.g., C3 vs. C5 substitution) can arise from electronic vs. steric control. Computational tools (DFT calculations) predict electron density distribution, while experimental validation uses isotopic labeling or X-ray crystallography . For example, substituent effects (e.g., electron-withdrawing groups on azetidine) direct reactions to the less hindered position .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- Methodological Answer :

- Key Modifications :

| Position | Modification | Biological Impact | Reference |

|---|---|---|---|

| Azetidine ring | Methylation at N1 | Enhanced metabolic stability | |

| Pyrazole C3 | Trifluoromethyl group | Improved target binding affinity |

Q. What computational methods predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model ligand-protein interactions. For CRF-1 receptor antagonists, the azetidine methoxy group forms hydrogen bonds with Asp-179, while the pyrazole core engages in π-π stacking . Validate predictions with mutagenesis studies .

Contradictions and Recommendations

- Contradiction : reports 61% yield using THF/water, while achieves 88% in CH2Cl2.

- Resolution : Solvent polarity impacts reaction kinetics. CH2Cl2 may enhance azide-alkyne coupling efficiency.

- Recommendation : Perform side-by-side trials with controlled variables (catalyst loading, stoichiometry) to identify optimal conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products